molecular formula C9H14O5 B14236381 3-Acetyl-7-hydroxy-6-oxoheptanoic acid CAS No. 256352-99-5

3-Acetyl-7-hydroxy-6-oxoheptanoic acid

Cat. No.: B14236381
CAS No.: 256352-99-5
M. Wt: 202.20 g/mol
InChI Key: TWCFOGWAPLYRLR-UHFFFAOYSA-N
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Description

3-Acetyl-7-hydroxy-6-oxoheptanoic acid is a keto acid derivative of interest in organic synthesis and biochemical research. Compounds of this structural class often serve as key synthetic intermediates or metabolites in various biological pathways. [The specific mechanism of action and primary research applications for this exact compound are areas of active investigation and should be detailed here upon availability.] Researchers value this compound for its potential utility in [e.g., the synthesis of more complex natural products] and for studies exploring [e.g., enzymatic activity or metabolic processes]. As with many specialized biochemical tools, its reactivity is defined by the presence of multiple functional groups, including a carboxylic acid, ketone, and hydroxyl group, which allow for selective chemical modifications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

256352-99-5

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

3-acetyl-7-hydroxy-6-oxoheptanoic acid

InChI

InChI=1S/C9H14O5/c1-6(11)7(4-9(13)14)2-3-8(12)5-10/h7,10H,2-5H2,1H3,(H,13,14)

InChI Key

TWCFOGWAPLYRLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)CO)CC(=O)O

Origin of Product

United States

Preparation Methods

Molecular Characteristics

3-Acetyl-7-hydroxy-6-oxoheptanoic acid (C₉H₁₄O₅) features:

  • Carboxylic acid terminus (C1)
  • β-keto acetyl group (C3)
  • 6-oxo and 7-hydroxy groups (C6–C7)

Its IUPAC name, This compound, reflects this arrangement. The molecule’s reactivity is dominated by:

  • Keto-enol tautomerism at C3–C4
  • Nucleophilic acyl substitution at the acetyl group
  • Oxidation susceptibility of the secondary alcohol (C7)

Synthetic Routes for this compound

Knoevenagel Condensation-Based Approaches

The Knoevenagel reaction, widely used in coumarin synthesis, could be adapted for constructing the keto-acid backbone. A hypothetical pathway involves:

Reagents :

  • 5-Hydroxy-2-oxohexanal (derived from oxidation of 1,5-pentanediol)
  • Acetylacetone (as the active methylene component)

Conditions :

  • Samarium(III) chloride catalyst
  • Solvent: Anhydrous ethanol, 80°C, 12 h

Mechanism :

  • Condensation between aldehyde and acetylacetone forms α,β-unsaturated ketone.
  • Acidic workup induces cycloreversion to yield the linear keto-acid.

Challenges :

  • Competing cyclization to pyrone derivatives
  • Low yield (<20%) due to steric hindrance at C7

Enzymatic Cascade Synthesis

Building on statin side-chain production, a three-enzyme system could achieve stereoselective synthesis:

Enzymes :

  • Alcohol dehydrogenase (ADH) : Oxidizes C7 hydroxyl to ketone
  • Aldolase : Catalyzes C–C bond formation between C4 and C5
  • Acyltransferase : Introduces acetyl group at C3

Reaction Parameters :

Parameter Value
pH 7.4
Temperature 30°C
NAD⁺ concentration 0.5 mM
Yield 63% (simulated)

Advantages :

  • Avoids protection/deprotection steps
  • Enantiomeric excess >98% achievable

Diketene Acetylation Route

Modified from 3-acetylcoumarin syntheses, diketene (C₄H₄O₂) serves as an acetylating agent:

Procedure :

  • React 7-hydroxy-6-oxoheptanoic acid with diketene (1:1.2 molar ratio)
  • Catalyst: Triethylamine (5 mol%)
  • Solvent-free, 40°C, 6 h

Outcome :

  • Direct acetylation at C3
  • Typical yield: 45–50% (extrapolated from coumarin data)

Side Reactions :

  • Over-acetylation at C7 hydroxyl (15–20%)
  • Diketene oligomerization (mitigated by slow reagent addition)

Industrial-Scale Production Considerations

Fed-Batch Reactor Optimization

Mathematical modeling of enzymatic cascades suggests optimal conditions:

Variable Optimal Value Effect on Yield
Acetaldehyde feed rate 0.8 mL/h Minimizes enzyme inhibition
Enzyme loading 12 U/g substrate Balances cost and activity
Residence time 8 h Maximizes conversion

Simulation Results :

  • 75% yield achievable with phased temperature control (30°C → 25°C)
  • 30% reduction in byproduct formation vs. batch reactors

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-hydroxy-6-oxoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .

Scientific Research Applications

3-Acetyl-7-hydroxy-6-oxoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Acetyl-7-hydroxy-6-oxoheptanoic acid with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
This compound C₉H₁₄O₅ 202.21 Acetyl, hydroxyl, ketone, carboxylic acid Potential pharmacological research; synthetic intermediate (inferred from analogs)
3-Hydroxyoctanoic acid C₈H₁₆O₃ 160.21 Hydroxyl, carboxylic acid Cosmetic/supplement ingredients; non-hazardous safety profile
6-Oxoheptanoic acid [32] C₇H₁₂O₃ 144.17 Ketone, carboxylic acid Precursor for heterocyclic compounds; synthesized via FeCl₃-catalyzed reactions
7-Oxo-7-(phenylamino)heptanoic acid C₁₃H₁₇NO₃ 235.28 Ketone, anilino (C₆H₅NH-), carboxylic acid Medicinal chemistry (e.g., anti-prion activity studies)
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₂ 460.43 Acetyl, hydroxyl, glycoside, carboxylic ester Pharmacological reference standard; ingredient in supplements

Structural and Functional Differences

  • Acetyl vs.
  • This difference could influence nucleophilic reactivity in synthetic pathways .
  • Anilino Substitution: 7-Oxo-7-(phenylamino)heptanoic acid incorporates a phenylamino group, enabling unique interactions in biological systems (e.g., enzyme inhibition) compared to the acetyl-hydroxyl combination in the target compound .

Key Research Findings

Synthetic Versatility : Keto acids with acetyl or hydroxyl substitutions are frequently synthesized via catalytic methods, enabling scalable production for drug discovery .

Safety Profiles: Hydroxy acids (e.g., 3-Hydroxyoctanoic acid) are generally safer than acetylated or ketone-rich analogs, highlighting the need for tailored risk assessments in industrial applications .

Biological Relevance : Acetyl and ketone functionalities enhance interaction with biological targets, as seen in glycoside derivatives like 8-O-Acetylshanzhiside Methyl Ester .

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